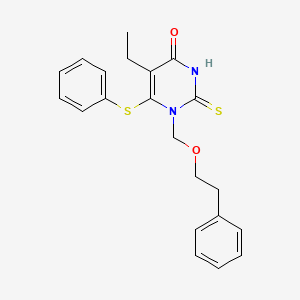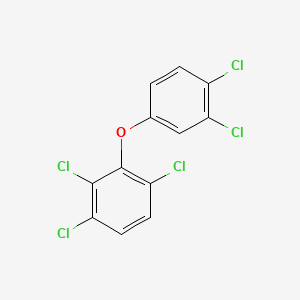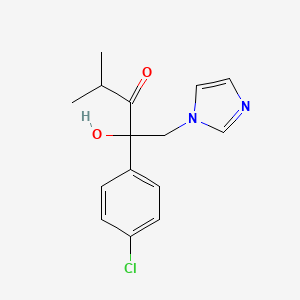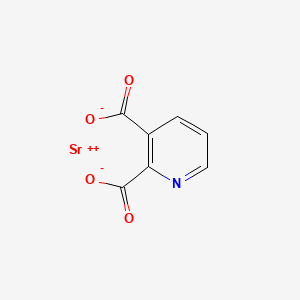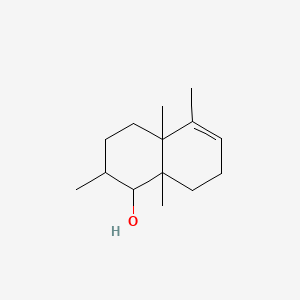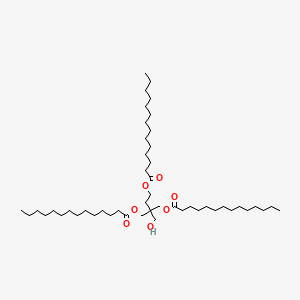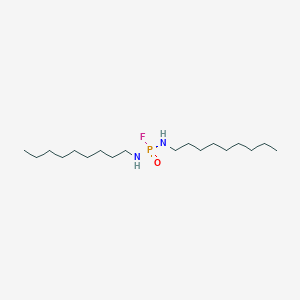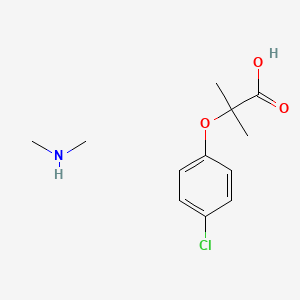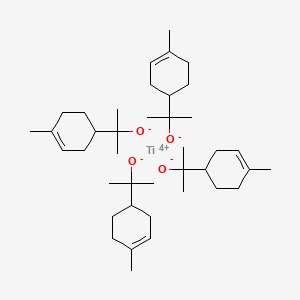
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) typically involves the reaction of terpineol with a titanium precursor. One common method is the reaction of terpineol with titanium tetrachloride (TiCl4) in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C10H18O+TiCl4+Base→2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the desired product, such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to form titanium metal.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while reduction could produce titanium metal or lower oxidation state titanium compounds.
科学的研究の応用
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions requiring titanium-based catalysts.
Material Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance materials and as a precursor for other titanium-based compounds.
作用機序
The mechanism by which 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) exerts its effects involves coordination chemistry. The titanium center can coordinate with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
類似化合物との比較
Similar Compounds
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol (Terpineol): The parent compound, used in the synthesis of the titanium complex.
Titanium Tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in pigments, sunscreens, and photocatalysis.
Uniqueness
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) is unique due to its specific combination of terpineol and titanium, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to act as a versatile catalyst and its potential in material science and biomedical applications highlight its uniqueness.
特性
CAS番号 |
38827-07-5 |
|---|---|
分子式 |
C40H68O4Ti |
分子量 |
660.8 g/mol |
IUPAC名 |
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) |
InChI |
InChI=1S/4C10H17O.Ti/c4*1-8-4-6-9(7-5-8)10(2,3)11;/h4*4,9H,5-7H2,1-3H3;/q4*-1;+4 |
InChIキー |
HYSNKULDWCHRRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



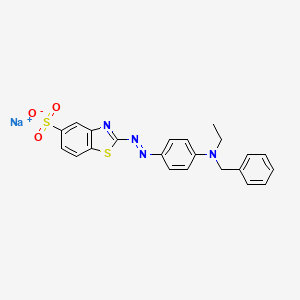
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

